N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide
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Overview
Description
N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts significant lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide typically involves the introduction of the 2,2-difluoroethyl group into the benzamide framework. One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. For instance, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to achieve this transformation . The reaction conditions often involve mild temperatures and the presence of a suitable oxidant to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination techniques. These methods ensure high yields and purity of the final product, which is essential for its application in various industries. The use of advanced fluorination reagents and catalysts can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of iodine in the benzamide structure makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Electrophilic and Nucleophilic Reactions: The fluorinated groups can participate in various electrophilic and nucleophilic reactions, enhancing the compound’s versatility in synthetic chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents, oxidants, and nucleophiles such as thiols, amines, and alcohols. The reaction conditions typically involve mild temperatures and controlled environments to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzamides, while oxidation reactions can produce oxidized derivatives with altered chemical properties .
Scientific Research Applications
N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: Its unique chemical properties make it a useful probe in biological studies, particularly in understanding the interactions of fluorinated compounds with biological systems.
Medicine: The compound’s stability and lipophilicity make it a promising candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trifluoroethyl)-2-fluoro-6-iodobenzamide
- N-(2-fluoroethyl)-2-fluoro-6-iodobenzamide
- N-(2,2-difluoroethyl)-2-chloro-6-iodobenzamide
Uniqueness
N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide stands out due to its specific combination of fluorine and iodine atoms, which imparts unique chemical properties such as enhanced lipophilicity and metabolic stability. These properties make it more suitable for certain applications compared to its analogs, which may lack the same level of stability or reactivity .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-fluoro-6-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3INO/c10-5-2-1-3-6(13)8(5)9(15)14-4-7(11)12/h1-3,7H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWUOMLBKQBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)NCC(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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